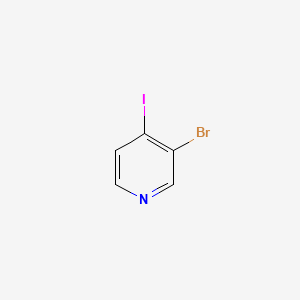
2-Bromo-1-(3-bromo-2-fluorophenyl)ethanone
Overview
Description
2-Bromo-1-(3-bromo-2-fluorophenyl)ethanone is a chemical compound with the molecular formula C8H5Br2FO and a molecular weight of 295.93 g/mol . It is also known by its IUPAC name, this compound . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
2-Bromo-1-(3-bromo-2-fluorophenyl)ethanone can be synthesized through the bromination of acetophenone derivatives. The bromination process can be carried out in various solvents, including carbon disulfide, acetic acid, and other organic solvents . The reaction conditions typically involve the use of bromine as the brominating agent and may require specific temperatures and reaction times to achieve the desired product.
Chemical Reactions Analysis
2-Bromo-1-(3-bromo-2-fluorophenyl)ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various products.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common reagents used in these reactions include bromine, palladium catalysts, and boron reagents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
2-Bromo-1-(3-bromo-2-fluorophenyl)ethanone has several applications in scientific research, including:
Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-bromo-2-fluorophenyl)ethanone involves its ability to participate in various chemical reactions. The bromine and fluorine atoms in the compound make it reactive towards nucleophiles and electrophiles, allowing it to form new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
2-Bromo-1-(3-bromo-2-fluorophenyl)ethanone can be compared with other similar compounds, such as:
2-Bromoacetophenone: Similar in structure but lacks the fluorine atom.
3-Bromo-2-fluoroacetophenone: Similar but with different substitution patterns on the phenyl ring.
2,3-Dibromoacetophenone: Contains two bromine atoms but lacks the fluorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds .
Properties
IUPAC Name |
2-bromo-1-(3-bromo-2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO/c9-4-7(12)5-2-1-3-6(10)8(5)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEKKGYJVKMVTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30703916 | |
| Record name | 2-Bromo-1-(3-bromo-2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30703916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204333-47-0 | |
| Record name | 2-Bromo-1-(3-bromo-2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30703916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1523274.png)




![5-[2-(1,3-Benzothiazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1523280.png)







